1,4,8-Trioxaspiro[4.6]undecan-9-one
Description
Overview of Spirocyclic Compounds in Polymer Science and Organic Chemistry
Spirocyclic compounds are a unique class of molecules characterized by at least two rings connected by a single, shared atom known as the spiro atom. wikipedia.org This structural feature imparts a distinct three-dimensional and non-planar geometry, which has garnered significant interest in both polymer science and organic chemistry. wikipedia.orgwikipedia.org In organic synthesis, spiro compounds serve as valuable intermediates for creating complex molecular architectures, including those found in medically active compounds. google.comacs.org
In the realm of polymer science, spirocyclic monomers are particularly noteworthy for their ability to undergo ring-opening polymerization. A key advantage of certain spirocyclic monomers, such as spiroorthoesters and spiroorthocarbonates, is their tendency to polymerize with minimal shrinkage or even with an expansion in volume. tandfonline.comtaylorfrancis.comtandfonline.com This property is highly desirable in applications where dimensional stability is critical, such as in dental restoratives, high-strength adhesives, and matrix polymers for composites, as it helps to minimize internal stress and the formation of voids. tandfonline.comtandfonline.com The incorporation of rigid spirocyclic units can also enhance the glass transition temperature (Tg) of polymers, leading to materials with improved stiffness and thermal stability. lu.seresearchgate.net
Structural Characteristics of Spiroketal Lactones, including 1,4,8-Trioxaspiro[4.6]undecan-9-one
Spiroketals are a subclass of spiro compounds where the shared spiro atom is part of two heterocyclic rings, each containing an oxygen atom adjacent to the spiro center. wikipedia.org When one of these rings is a lactone (a cyclic ester), the compound is classified as a spiroketal lactone. These structures are found in various natural products and have been the subject of synthetic and structural analysis. nih.govacs.orgnih.gov
This compound is a specific example of a spiroketal lactone. Its chemical structure is defined by the molecular formula C₈H₁₂O₄. nih.gov The molecule consists of a seven-membered lactone ring fused to a five-membered dioxolane ring at a shared spiro carbon atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | nih.gov |
| Molecular Weight | 172.18 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 110674-74-3 | nih.gov |
The presence of the spiroketal and lactone functionalities makes this compound a monomer with potential for ring-opening polymerization, a process that can be initiated cationically. acs.orgubc.ca The polymerization can proceed via different mechanisms, such as single or double ring-opening, which is often dependent on factors like temperature. rsc.org
Historical Development and Significance of Spirocyclic Monomers in Polymer Synthesis
The journey of polymer synthesis began with the study of natural polymers and saw a significant breakthrough with the development of the first synthetic polymers in the 19th and early 20th centuries. resolvemass.caresearchgate.net Key figures like Leo Baekeland, with the invention of Bakelite in 1907, and Hermann Staudinger, who proposed the macromolecular theory in the 1920s, laid the foundation for modern polymer chemistry. resolvemass.ca
The specific field of spirocyclic monomers in polymerization gained momentum later. A notable milestone was the first synthesis of a spiroorthoester, 1,4,6-trioxaspiro[4.4]nonane, by Bodenbenner in 1959. tesisenred.net However, the true significance of spirocyclic monomers for addressing a fundamental challenge in polymer chemistry—polymerization shrinkage—was brought to light by W. J. Bailey in 1972. tandfonline.com Bailey developed monomers with bicyclic and spirocyclic structures that could polymerize with either no change in volume or with expansion. tandfonline.com This discovery opened up new possibilities for creating high-performance polymers for specialized applications. tandfonline.com The development of living anionic polymerization by Michael Szwarc in the 1950s also provided a powerful tool for creating well-defined polymers, a technique that would later be applied to various monomer systems. nih.gov
Research Landscape and Emerging Trends Pertaining to this compound
Current research involving spirocyclic monomers, including spiroketal lactones, is driven by the demand for advanced materials with tailored properties. A major trend is the development of sustainable and recyclable polymers. lu.seresearchgate.net The inherent sensitivity of the acetal (B89532) or ketal linkage in spirocyclic compounds to acidic conditions allows for the design of polymers that can be depolymerized back to their monomers, facilitating chemical recycling. lu.seresearchgate.net There is a particular focus on synthesizing these monomers from bio-based resources to reduce reliance on fossil fuels. acs.org
Another significant area of research is the use of spirocyclic monomers in high-performance applications. Their ability to increase the glass transition temperature of polymers makes them attractive for creating materials that can withstand higher temperatures. lu.seacs.org Furthermore, the unique polymerization behavior of spiroorthoesters is being leveraged in advanced manufacturing techniques like stereolithographic 3D printing to create objects with high dimensional accuracy. rsc.org The cationic ring-opening polymerization of these monomers is a central theme in the current research, with studies focusing on understanding the influence of monomer structure and polymerization conditions on the resulting polymer properties. acs.orgrsc.org
While specific research on This compound is not extensively documented in dedicated studies, it is recognized as a valuable building block in organic synthesis. lookchem.com Its potential applications are suggested to be in the pharmaceutical and agrochemical industries, where its unique spiroketal lactone structure can be incorporated into more complex target molecules. lookchem.com The compound serves as a subject of interest for its distinct structure and stability, with ongoing research likely to further explore its polymerization behavior and potential for creating novel materials. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,9-trioxaspiro[4.6]undecan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7-1-2-8(3-4-10-7)11-5-6-12-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSACWLMMPZTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC1=O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327941 | |
| Record name | 1,4,8-Trioxaspiro[4.6]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110674-74-3 | |
| Record name | 1,4,8-Trioxaspiro[4.6]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4,8 Trioxaspiro 4.6 Undecan 9 One and Analogous Spirocyclic Architectures
Direct Synthesis of 1,4,8-Trioxaspiro[4.6]undecan-9-one
The direct synthesis of this compound, a spiroketal lactone, is most effectively achieved through the oxidative rearrangement of a suitable cyclic ketone precursor. This transformation is a prime example of the Baeyer-Villiger oxidation, a powerful tool in synthetic organic chemistry for the conversion of ketones to esters or lactones.
Oxidative Rearrangement Approaches (e.g., Baeyer-Villiger Oxidation of Precursors)
The Baeyer-Villiger oxidation is a chemical reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, leading to the insertion of an oxygen atom. In the case of cyclic ketones, this reaction yields a lactone (a cyclic ester) wikipedia.orgsigmaaldrich.comorganic-chemistry.org. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides wikipedia.orgsigmaaldrich.com.
The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide, with the concomitant departure of a carboxylate anion. The migratory aptitude of the alkyl groups generally follows the order: tertiary > secondary > phenyl > primary > methyl. Finally, deprotonation of the resulting oxocarbenium ion furnishes the lactone wikipedia.org.
For the synthesis of this compound, the logical precursor is the corresponding cyclic ketone, 1,4-Dioxaspiro[4.5]decan-8-one. The Baeyer-Villiger oxidation of this precursor would involve the insertion of an oxygen atom into the cyclohexanone ring, adjacent to the carbonyl group, to form the desired seven-membered lactone ring of the target molecule. The use of reagents like m-CPBA is common for such transformations purechemistry.orgstackexchange.com. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms.
Precursor Chemistry and Functional Group Manipulation Leading to the Spiroketal Lactone Structure
The key precursor for the synthesis of this compound is 1,4-Dioxaspiro[4.5]decan-8-one. This spirocyclic ketone is a versatile intermediate in organic synthesis innospk.comresearchgate.netguidechem.com.
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is typically achieved through the ketalization of 1,4-cyclohexanedione with ethylene (B1197577) glycol innospk.com. This reaction serves to protect one of the two carbonyl groups of the starting dione, allowing for selective transformations at the unprotected carbonyl. The reaction is generally acid-catalyzed. An alternative approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution to yield 1,4-Dioxaspiro[4.5]decan-8-one researchgate.net. Another synthetic route starts from 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one, which is hydrogenated over a palladium on activated carbon catalyst to afford the saturated ketone precursor in high yield google.com.
Once the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is obtained, the subsequent Baeyer-Villiger oxidation directly leads to the formation of the spiroketal lactone structure of this compound.
Synthesis of Related Spirocyclic Monomers and Derivatives
The synthetic principles applied to this compound can be extended to a broader range of spirocyclic architectures, including spiroorthoesters and other functionalized spiro compounds.
Spiroorthoester (SOE) Synthesis from Cyclic Ethers and Lactones
Spiroorthoesters (SOEs) are a class of spirocyclic compounds that can be synthesized through the coupling of epoxides (cyclic ethers) and lactones rsc.orgrsc.org. These reactions often require a catalyst to proceed efficiently.
Cationic indium complexes have emerged as effective catalysts for the synthesis of spiroorthoesters from epoxides and lactones. For instance, the bifunctional cationic indium complex (±)-[(NNiOtBu)In(CH2SiMe3)][B(C6F5)4] has been shown to catalyze the coupling of ε-caprolactone and an epoxide to form a spiroorthoester at 60 °C rsc.orgrsc.orgresearchgate.net. This reaction is followed by a double ring-opening polymerization at a higher temperature (110 °C) to produce a poly(ether-alt-ester) rsc.orgrsc.org. The mechanism of this indium-catalyzed coupling has been investigated and is understood to proceed through a Michaelis-Menten-type saturation kinetics, which contributes to the selectivity of the catalyst acs.org.
| Catalyst | Epoxide | Lactone | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| (±)-[(NNiOtBu)In(CH2SiMe3)][B(C6F5)4] | Generic Epoxide | ε-Caprolactone | 60 | Spiroorthoester | rsc.orgrsc.org |
Synthesis of Functionalized Spirocyclic Compounds
A variety of synthetic methods have been developed to access functionalized spirocyclic compounds, showcasing the diversity of this structural class.
One approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, to generate oxetanes. This has been applied to the synthesis of functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives rsc.org.
Another strategy utilizes transition metal catalysis. For example, rhodium(III)-catalyzed C–H activation and spiroannulation of oximes and benzoic acids with 1-diazonaphthelen-2(1H)-ones provides a direct route to spirocyclic isoindole N-oxides and isobenzofuranones rsc.org.
Furthermore, the synthesis of tricyclic 5,5-benzannulated spiroketals has been achieved through a one-pot domino strategy involving 2′-hydroxyacetophenones and gem-dibromoalkenes, yielding the products as single diastereomers in high yields acs.org. These examples highlight the diverse and powerful synthetic methodologies available for the construction of complex and functionalized spirocyclic architectures.
| Reaction Type | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Paternò–Büchi Reaction | Cyclic Ketones, Maleic Acid Derivatives | Spirocyclic Oxetanes | Photochemical [2+2] cycloaddition | rsc.org |
| Rhodium(III)-catalyzed C–H Activation/Spiroannulation | Oximes/Benzoic Acids, 1-Diazonaphthelen-2(1H)-ones | Spirocyclic Isoindole N-oxides/Isobenzofuranones | Integrates C–H activation and dearomatization | rsc.org |
| Domino Reaction | 2′-Hydroxyacetophenones, gem-Dibromoalkenes | Tricyclic 5,5-Benzannulated Spiroketals | One-pot, high diastereoselectivity | acs.org |
Multi-Component Reaction Approaches to Spirocyclic Ring Systems
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, including spirocyclic ring systems. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. The application of MCRs to the construction of spiroketals and other analogous spirocyclic structures allows for the rapid assembly of these intricate frameworks from simple starting materials.
One notable approach involves a catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals. For instance, a gold phosphate-catalyzed one-pot, three-component coupling of alkynols, anilines, and glyoxylic acid has been demonstrated to produce hybrid molecules containing a spiroacetal scaffold linked to an α-amino acid motif rsc.org. This methodology provides a direct route to optically active spiroacetals, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Domino reactions, a subset of MCRs where subsequent reactions occur in a cascade without the need for isolating intermediates, have also been successfully employed. A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds. This approach utilizes an ionic liquid, 1-methylimidazolium chloride, as an organocatalyst in ethanol to facilitate the reaction between starting materials such as isatin, malononitrile, and barbituric acid, yielding spirocycles in good to excellent yields mdpi.com.
Another versatile strategy for assembling the carbon skeleton of spiroketal systems involves the use of nitroalkanes. These compounds can act as carbanionic precursors for the construction of dihydroxy ketone frameworks, which are suitable precursors for spiroketal formation. The key carbon-carbon bond-forming steps are achieved through nitroaldol (Henry) and Michael reactions. Subsequent conversion of the nitro group to a carbonyl group via the Nef reaction furnishes the keto group necessary for spiroketalization nih.gov. This strategy has been applied to the synthesis of various biologically active spiroketal systems nih.gov.
Furthermore, isocyanide-based multicomponent reactions (IMCRs) represent a robust technique for the efficient synthesis of intricate spiro architectures. A catalyst-free, three-component approach involving the reaction of in situ generated dipoles from isocyanide–acetylenic ester adducts with 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivatives provides a highly effective pathway to novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles nih.gov. This method is noted for its operational simplicity and high yields nih.gov.
The following tables summarize key aspects of selected multi-component reactions for the synthesis of spirocyclic systems.
| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Product Type |
| Catalytic Asymmetric Spiroacetalization | Alkynols, Anilines, Glyoxylic acid | Gold Phosphate | Enantioselective, One-pot | Spiroacetal-α-amino acid hybrids |
| Domino Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, Barbituric acid | 1-Methylimidazolium chloride (Ionic Liquid) | Microwave-assisted, Green synthesis | Fused Spirocyclic systems |
| Nitroalkane-based Spiroketal Synthesis | Nitroalkanes, Aldehydes, Electron-poor olefins | Mild bases | Formation of dihydroxy ketone precursors | Substituted Spiroketals |
| Isocyanide-Based MCR | Alkyl isocyanides, Acetylenic esters, 4-Arylidene-isoxazol-5(4H)-ones | Catalyst-free | Zwitterionic intermediates, High efficiency | Azaspiro[4.4]nonatriene derivatives |
Table 1: Overview of Multi-Component Reaction Approaches to Spirocyclic Systems
| Starting Materials | Reaction Conditions | Spirocyclic Product | Yield (%) | Reference |
| Isatin, Malononitrile, Barbituric acid | Ethanol, 1-Methylimidazolium chloride, Microwave | Spiro[indole-3,5'-pyrrolo[2,3-d]pyrimidine]-2,2',4',6'(1H,1'H,3'H,7'H)-tetraone derivatives | 43-98 | mdpi.com |
| 2-Nitrocyclohexanone, Enones | NaBH4 in Acetonitrile/Water | 1,6-Dioxaspiro[4.5]decane systems | Not specified | nih.gov |
| Alkyl isocyanides, Acetylenic esters, 4-Arylidene-isoxazol-5(4H)-ones | Dichloromethane, Room temperature | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | High | nih.gov |
Table 2: Examples of Multi-Component Syntheses of Spirocyclic Architectures
Polymer Architecture, Structural Features, and Chemical Functionalization Derived from 1,4,8 Trioxaspiro 4.6 Undecan 9 One
Formation of Aliphatic Polyesters with Functional Pendent Groups
The ring-opening polymerization of 1,4,8-trioxaspiro[4.6]undecan-9-one provides a direct route to aliphatic polyesters featuring pendent functional groups. scite.ai This method is advantageous as it allows for the incorporation of functionalities that can be challenging to introduce via other polymerization techniques. The resulting polymers are biodegradable and biocompatible, making them suitable for a range of applications.
Incorporation of Ketone and Hydroxyl Functionalities
The polymerization of this compound, which is also known as 5-ethylene ketal ε-caprolactone, can be well-controlled, suggesting the absence of significant side reactions. scite.ai This process yields aliphatic polyesters with protected ketone groups. These protected groups can then be converted into ketone or hydroxyl functionalities through post-polymerization modifications. capes.gov.br This approach allows for the synthesis of polyesters with either ketone or hydroxyl pendent groups, expanding their potential uses. scite.ai
Post-Polymerization Chemical Modification Strategies
A key advantage of polymers derived from this compound is their capacity for post-polymerization modification. These modifications allow for the introduction of a wide range of chemical functionalities, tailoring the polymer's properties for specific applications.
Deacetalization of Polymeric Structures
The protected ketone groups within the polymer chain, in the form of an ethylene (B1197577) ketal, can be completely removed through a deacetalization reaction. capes.gov.br This process is highly efficient and does not cause cleavage of the polyester (B1180765) backbone, thus preserving the polymer's molecular weight. scite.ai The successful deacetalization results in an aliphatic polyester with pendent ketone groups.
Chemical Reduction of Pendent Ketone Groups
Following deacetalization, the newly exposed pendent ketone groups can be chemically reduced to hydroxyl groups. capes.gov.br This reduction is also a clean and complete reaction that does not lead to chain scission. scite.ai The resulting hydroxyl-functionalized polyesters are valuable as macroinitiators for further polymerization reactions, enabling the synthesis of more complex polymer architectures like graft and dendritic polyesters. scite.ai
Functionalization for Grafting and Surface Modification
The presence of reactive ketone or hydroxyl groups on the polyester backbone opens up numerous possibilities for grafting and surface modification. For instance, the ketone groups can react with primary amines, providing a straightforward method to attach peptides to the biodegradable polyester. scite.ai This is particularly useful for creating targeted drug delivery systems. Additionally, the hydroxyl groups can initiate the polymerization of other monomers, leading to the formation of functional comb, graft, and dendritic aliphatic polyesters. scite.ai The ability to modify the surface of materials made from these polymers can also enhance their properties, such as biocompatibility.
Control of Polymer Stereoregularity and Regioselectivity during Polymerization
The stereochemistry and regioselectivity of the ring-opening polymerization of spirocyclic and bicyclic monomers are crucial factors that influence the properties of the resulting polymers. researchgate.net While the polymerization of this compound itself has not been extensively studied for stereocontrol, research on related functional lactones and bicyclic monomers provides insights into the potential for controlling these aspects.
The choice of catalyst and polymerization conditions can significantly impact the stereochemistry of the polymer chain. rsc.org For example, in the polymerization of functional β-lactones, yttrium-based catalysts have been shown to produce syndio-enriched polymers. rsc.org The stereoelectronics of the catalyst and non-covalent interactions with the monomer's side groups play a key role in dictating the stereocontrol. rsc.org
Regioselectivity, or the specific bond that is broken during ring-opening, is another critical aspect. In the polymerization of functional cyclic carbonates, the regiochemistry can be tuned by altering the monomer's substituents and the polymerization conditions. nih.gov Similar control over the ring-opening of this compound could potentially lead to polymers with different backbone structures and, consequently, different properties. While the primary ring-opening is expected to occur at the ester linkage, the possibility of alternative ring-opening pathways in the spiro-acetal moiety under certain conditions could lead to novel polymer structures. Further research is needed to fully explore and control the stereoregularity and regioselectivity in the polymerization of this specific monomer.
Design and Synthesis of Crosslinked Polymeric Networks
The integration of this compound into polymer science has paved the way for the rational design of crosslinked networks with tailored properties. The core of this application lies in the monomer's ability to undergo double ring-opening polymerization. This process is fundamental to forming three-dimensional polymer structures, where the monomer acts as a junction point, connecting multiple polymer chains.
The synthesis of these crosslinked polymers is typically achieved through cationic polymerization. Catalysts, such as tetraphenylphosphonium (B101447) halides, have proven effective in initiating the reaction even at ambient temperatures. researchgate.net The reaction proceeds via a double ring-opening mechanism, where both the dioxolane and the caprolactone (B156226) rings of the spiro orthoester are cleaved. This unique polymerization behavior is noteworthy as it can occur with minimal volumetric shrinkage, a significant advantage for applications requiring high precision, such as dental resins and precision molding. researchgate.net
Reversible Crosslinking-Decrosslinking Systems Utilizing Spiro Orthoester Moieties
A key innovation enabled by the use of spiro orthoester moieties is the creation of "smart" or stimuli-responsive polymeric networks. These materials can undergo reversible changes in their structure in response to external triggers. rsc.orgnih.govutwente.nl The orthoester linkage formed during the polymerization of this compound is the critical functional group that imparts this responsiveness.
The fundamental principle behind the reversibility is the susceptibility of the orthoester bond to hydrolysis under acidic conditions. In a neutral or basic environment, the crosslinked network remains stable and intact, maintaining its structural integrity and mechanical properties. However, upon exposure to an acidic stimulus, the orthoester linkages are cleaved, leading to a decrosslinking of the polymer network. This transition converts the material from a solid, insoluble gel to a soluble, linear polymer, or a significantly more swollen state.
This process is reversible. If the acidic environment is neutralized, the equilibrium can shift, allowing for the potential reformation of the crosslinked structure, although this re-crosslinking step can be complex and may require specific conditions or catalysts. This ability to switch between a crosslinked and a decrosslinked state on demand opens up possibilities for a variety of applications, including controlled drug delivery, recyclable polymers, and self-healing materials.
The table below summarizes the behavior of a hypothetical polymer network containing spiro orthoester crosslinks in response to environmental pH changes.
| Parameter | Condition | Observation | State of Network |
| pH | 7.4 (Neutral) | Material is a stable, insoluble solid. | Crosslinked |
| Stimulus | Addition of Acid (pH < 5) | Material swells significantly or dissolves. | Decrosslinked |
| Reversibility | Neutralization (pH restored to 7.4) | Material may re-form a gel-like structure. | Re-crosslinked |
Detailed research findings have demonstrated the viability of this approach. For example, the copolymerization of spiro orthoesters with vinyl monomers has been shown to produce materials that can be crosslinked. researchgate.net The resulting networks exhibit properties that are dependent on the curing temperature and the specific monomers used. researchgate.net This tunability, combined with the stimuli-responsive nature of the crosslinks, makes polymers derived from this compound a promising platform for the development of advanced, dynamic materials.
Mechanistic and Theoretical Investigations of Spirocyclic Monomer Polymerization
Elucidation of Reaction Pathways and Intermediates
The polymerization of 1,4,8-Trioxaspiro[4.6]undecan-9-one can, in principle, proceed through different mechanisms, primarily cationic and radical ring-opening polymerizations. The specific pathway and the resulting polymer structure are highly dependent on the reaction conditions and the type of initiation.
Detailed Mechanistic Studies of Cationic Ring-Opening
Cationic ring-opening polymerization is the most studied and well-understood pathway for spiro-orthoesters, a class of compounds to which this compound belongs. Research on analogous structures, such as 1,4,6-trioxaspiro[4.6]undecane, provides significant insights into the likely mechanistic behavior of this compound. acs.org
The cationic polymerization of these spiro-orthoesters is characterized by a complex, temperature-dependent mechanism that can lead to two distinct polymer structures: a poly(cyclic orthoester) and a poly(ether-ester). acs.org The reaction is initiated by a cationic species, which attacks one of the oxygen atoms in the dioxolane ring. This leads to the opening of this first ring, forming a stabilized carbocation intermediate.
At lower temperatures, the polymerization proceeds primarily through a single ring-opening (SRO) mechanism. rsc.org The propagating chain end, a cyclic acetal (B89532) cation, attacks another monomer molecule, leading to the formation of a poly(cyclic orthoester) structure. acs.orgrsc.org
However, at elevated temperatures, a double ring-opening (DRO) mechanism becomes more prevalent. rsc.org The initially formed poly(cyclic orthoester) can undergo an acid-catalyzed intermolecular isomerization. acs.org This isomerization involves the opening of the second, larger ring (the seven-membered lactone in the case of this compound), resulting in the formation of a more stable poly(ether-ester) structure. acs.orgrsc.org The ratio of these two structural units in the final polymer can be controlled by adjusting the polymerization temperature. acs.org It has been suggested that the poly(ether-ester) unit is formed via an intermediate poly(cyclic orthoester). acs.org
The polymerization of spiro-orthoesters can be influenced by the ring size of the monomer. Studies on different aliphatic spiro-orthoesters have shown that the reactivity and the polymerization mechanism are dependent on the ring strain. rsc.org For instance, five- and seven-membered ring spiro-orthoesters have been found to be suitable for cationic photopolymerization due to their good reactivity. rsc.org
Table 1: Influence of Temperature on the Polymer Structure in Cationic Polymerization of a Spiro-orthoester
| Polymerization Temperature (°C) | Poly(cyclic orthoester) Unit (%) | Poly(ether-ester) Unit (%) |
|---|---|---|
| 0 | 100 | 0 |
| 60 | 60 | 40 |
| 80 | 45 | 55 |
| 120 | 25 | 75 |
Data derived from studies on 1,4,6-trioxaspiro[4.6]undecane, a closely related spiro-orthoester. acs.org
Role of Initiators and Catalysts in Directing Polymerization Mechanisms
The choice of initiator or catalyst is critical in determining which polymerization mechanism will be followed and in controlling the reaction kinetics and the properties of the resulting polymer.
For the cationic ring-opening polymerization of spiro-orthoesters, a variety of initiators and catalysts can be employed. Lewis acids, such as tin tetrachloride (SnCl₄), are effective initiators. acs.org They can generate the initial cationic species that starts the polymerization chain. Protic acids can also be used. libretexts.org
More recently, photoacid generators (PAGs) have been utilized for the photoinitiated cationic polymerization of spiro-orthoesters. rsc.orgrsc.org Upon irradiation with UV light, PAGs, such as onium salts (e.g., diphenyliodonium (B167342) salts), generate a strong acid that initiates the polymerization. rsc.orgfujifilm.com This method offers excellent spatial and temporal control over the polymerization process, which is advantageous for applications like 3D printing. rsc.orgrsc.org
Cationic indium complexes have also been explored as catalysts for the polymerization of spiro-orthoesters. ubc.caresearchgate.net These catalysts can be effective at elevated temperatures, leading to the formation of poly(ether-ester)s. ubc.ca
For radical ring-opening polymerization, conventional radical initiators are used. However, as previously mentioned, this pathway is less relevant for this compound due to its chemical structure.
Computational Chemistry Approaches to Polymerization Phenomena
Computational chemistry provides powerful tools for investigating the mechanisms and energetics of polymerization reactions at a molecular level. Methods like Density Functional Theory (DFT), Molecular Mechanics (MM2), and semi-empirical calculations (PM3) can offer valuable insights into reaction pathways, transition states, and conformational preferences.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and calculating the energetics of chemical reactions. mdpi.comnih.gov In the context of ring-opening polymerization, DFT can be used to:
Calculate the reaction energies for the initiation, propagation, and termination steps of the polymerization. This helps in determining the thermodynamic feasibility of the reaction.
Identify and characterize the transition state structures for each elementary step. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Investigate the influence of the catalyst and solvent on the reaction mechanism and energetics.
Predict the regioselectivity and stereoselectivity of the polymerization.
Table 2: Representative Applications of DFT in Ring-Opening Polymerization Studies
| System Studied | Information Obtained from DFT |
|---|---|
| Cyclic Carbonates with Zinc Catalysts | Elucidation of initiation and propagation steps, demonstration of the active catalyst form, prediction of exothermicity. rsc.org |
| Substituted Cyclic Carbonates | Investigation of stereo- and regio-selectivity, prediction of preferential ring-opening sites. rsc.org |
| ε-Caprolactone with Yttrium Initiators | Confirmation of a four-step coordination-insertion mechanism, identification of the rate-determining step. researchgate.net |
Molecular Mechanics (MM2) and Semi-Empirical (PM3) Calculations for Conformational Analysis
Molecular Mechanics (MM2) and semi-empirical methods like PM3 are computationally less demanding than DFT and are particularly useful for performing conformational analysis of large molecules and polymer chains. These methods can be used to:
Determine the most stable conformations of the monomer and the polymer chain.
Calculate the relative energies of different conformers.
Simulate the dynamic behavior of the polymer chain.
A thorough search of the available literature did not yield any specific studies that employed MM2 or PM3 calculations for the conformational analysis of this compound or its polymers. However, these methods are standard tools in computational polymer science and could be applied to gain a deeper understanding of the three-dimensional structure and flexibility of the resulting polymer chains.
Modeling of Polymer Structures and Dynamics
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the structure and dynamics of polymers at the molecular level. researchgate.netmdpi.com These simulations provide insights that are often difficult or impossible to obtain through experimental methods alone. mdpi.com
In the context of polymers derived from spirocyclic monomers, MD simulations can be used to:
Predict Polymer Conformations: By simulating the interactions between polymer chains, MD can predict the most likely three-dimensional arrangements of the polymer, offering insights into its morphology. mdpi.comyoutube.com
Understand Polymer Dynamics: MD simulations can model the movement of polymer chains over time, providing information about properties such as chain flexibility and mobility. researchgate.netyoutube.com This is crucial for understanding the viscoelastic behavior of the resulting material.
Investigate Structure-Property Relationships: By systematically varying parameters in the simulation, such as the ratio of SRO to DRO units, researchers can study how changes in the polymer's molecular architecture affect its macroscopic properties.
The general workflow of an MD simulation for a polymer system involves several key steps:
Model Construction: A representative model of the polymer system is created, defining the initial positions and velocities of all atoms. researchgate.net
Force Field Application: A force field, which describes the potential energy of the system as a function of its atomic coordinates, is applied to calculate the forces acting on each atom. researchgate.net
Integration of Equations of Motion: The classical equations of motion are numerically integrated to update the positions and velocities of the atoms over a series of small time steps. researchgate.net
Equilibration and Production: The simulation is run for a period to allow the system to reach thermal equilibrium, after which data is collected during a "production" run for analysis. researchgate.net
Analysis: The collected data is analyzed to calculate various structural and dynamic properties of the polymer. youtube.com
Coarse-grained modeling is a specific approach within MD simulations where groups of atoms are represented as single "beads". youtube.com This simplification reduces the computational cost, allowing for the simulation of larger systems and longer timescales, which is particularly useful for studying the behavior of long polymer chains and their entanglement. youtube.comresearchgate.net
Table 1: Key Aspects of Molecular Dynamics Simulations in Polymer Science
| Aspect | Description | Relevance to Spirocyclic Polymer Analysis |
|---|---|---|
| Model Construction | Creating an initial atomic-level representation of the polymer system, including chain lengths and spatial arrangement. researchgate.netyoutube.com | Allows for the specific representation of polymer chains derived from this compound, including variations in SRO/DRO content. |
| Force Fields | A set of parameters and equations used to calculate the potential energy of the system based on the positions of its atoms. researchgate.net | Crucial for accurately describing the interactions between the atoms of the poly(ether-ester) or poly(cyclic-orthoester) chains. |
| Equations of Motion | Classical mechanics equations (e.g., Newton's second law) that govern the movement of atoms in the simulation. researchgate.net | The integration of these equations predicts the trajectory of each atom over time, revealing the polymer's dynamic behavior. |
| Coarse-Graining | A technique where groups of atoms are simplified into single interaction sites or "beads" to reduce computational expense. youtube.com | Enables the simulation of larger systems and longer time scales, which is important for studying entanglement and large-scale morphology of the resulting polymers. |
Spectroscopic Characterization Techniques for Mechanistic Insights (e.g., NMR, IR, GPC)
A suite of spectroscopic and analytical techniques is essential for characterizing the polymers formed from spirocyclic monomers and for gaining insights into the polymerization mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the resulting polymers. researchgate.net By analyzing the chemical shifts and coupling patterns, researchers can confirm the occurrence of ring-opening and distinguish between the structural units formed from SRO and DRO pathways. NMR can also be used to determine the molecular weight distribution of the polymer. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the monomer and the resulting polymer. The disappearance of characteristic vibrational bands of the monomer and the appearance of new bands corresponding to the polymer provide evidence of the polymerization reaction. For example, changes in the C-O stretching region can be indicative of the ring-opening process.
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. researchgate.net This information is critical for understanding how the polymerization conditions affect the chain length and uniformity of the resulting polymer. A narrow PDI is often desirable as it indicates a more controlled polymerization process. researchgate.net
Kinetic and Thermodynamic Analysis of Polymerization Processes
The study of the kinetics and thermodynamics of the polymerization of spirocyclic monomers provides fundamental information about the reaction rates, equilibrium positions, and the driving forces of the polymerization process.
Kinetic investigations focus on the rate at which the monomer is converted to the polymer. dtic.mildtic.mil These studies often involve monitoring the disappearance of the monomer or the appearance of the polymer over time, typically using techniques like gas chromatography or NMR spectroscopy. dtic.mil The data obtained can be used to determine the reaction order with respect to the monomer and initiator concentrations, and to calculate the activation energy of the polymerization. researchgate.net Kinetic studies have shown that the polymerization of spiro orthoesters can be complex, with competing reactions that may need to be controlled to optimize the formation of the desired polymer. dtic.mildtic.mil
Thermodynamic analysis, on the other hand, deals with the energy changes that occur during polymerization. A key thermodynamic parameter is the Gibbs free energy of polymerization (ΔG_p), which determines the spontaneity of the reaction. For polymerization to be favorable, ΔG_p must be negative. The enthalpy of polymerization (ΔH_p) and the entropy of polymerization (ΔS_p) are related to ΔG_p by the equation: ΔG_p = ΔH_p - TΔS_p.
Table 2: Research Findings on Spirocyclic Monomer Polymerization
| Finding | Description | Significance |
|---|---|---|
| Dual Ring-Opening Pathways rsc.org | Spiro-orthoesters can polymerize via single ring-opening (SRO) to form poly(cyclic-orthoesters) or double ring-opening (DRO) to form poly(ether-esters). The DRO pathway is more probable at higher temperatures. | The final polymer structure is a temperature-dependent mixture, allowing for tuning of polymer properties by controlling the polymerization temperature. |
| Competing Side Reactions dtic.mildtic.mil | Kinetic studies have identified the presence of side reactions that compete with the main polymerization pathway. | Understanding and minimizing these side reactions through catalyst selection and temperature control is crucial for synthesizing well-defined polymers. |
| Cationic Initiators taylorfrancis.comubc.ca | Most spiro-orthoesters and spiro-orthocarbonates require ionic, particularly cationic, catalysts for polymerization. | The choice of initiator is critical for controlling the polymerization and influencing the final polymer properties. |
| Volume Expansion Potential taylorfrancis.comresearchgate.net | The polymerization of certain spirocyclic monomers can result in near-zero shrinkage or even a slight expansion in volume. | This unique property makes them highly valuable for applications where dimensional stability is critical, such as in precision materials and dental composites. |
Advanced Polymeric Materials and Emerging Research Directions Derived from 1,4,8 Trioxaspiro 4.6 Undecan 9 One
Polymerization with Controlled Volume Change (e.g., Volume Expansion or Low Shrinkage)
A significant challenge in polymerization is the volumetric shrinkage that occurs as monomers convert to a denser polymer network. This can lead to internal stresses, micro-cracking, and dimensional inaccuracy in the final product. Spiro orthoesters, such as 1,4,8-Trioxaspiro[4.6]undecan-9-one, are a class of "expanding monomers" that can mitigate this issue. nih.gov Their unique double ring-opening polymerization mechanism is the key to this property.
The polymerization of this compound can proceed through a cationic ring-opening mechanism. Initially, one of the rings in the spiro structure opens, which is then followed by the opening of the second ring. This two-step process can lead to a net expansion or at least a significant reduction in volumetric shrinkage compared to conventional monomers. rsc.orgrsc.org For instance, spiroorthocarbonates, a related class of compounds, have been shown to reduce volume shrinkage in 3D printing resins by as much as 71.2%. expresspolymlett.com
The ability to control volume change is particularly crucial in applications requiring high precision, such as dental fillings, electronic encapsulants, and advanced composites. The use of spiro orthoesters as anti-shrinkage additives in photopolymerization for 3D printing has demonstrated their effectiveness in improving the resolution and structural integrity of the printed objects. photopolymer.it
Table 1: Volumetric Shrinkage Control in Polymerization
| Monomer Type | Polymerization Mechanism | Volume Change | Key Advantage |
|---|---|---|---|
| Conventional (e.g., acrylates) | Chain-growth | High Shrinkage | Fast reaction rates |
| Spiro Orthoesters | Cationic double ring-opening | Low Shrinkage/Expansion | Dimensional stability |
| Oxetanes | Cationic ring-opening | Low Shrinkage | Good mechanical properties |
Synthesis of High Molecular Weight Poly(ether-alt-ester) Copolymers
The ring-opening polymerization of this compound can be tailored to produce perfectly alternating poly(ether-alt-ester) copolymers. These materials combine the desirable properties of both polyesters (e.g., strength, biodegradability) and polyethers (e.g., flexibility, hydrophilicity).
Recent research has demonstrated the synthesis of high-molecular-weight (approaching 90 kDa) poly(ether-alt-ester)s through the selective double ring-opening polymerization of spiro orthoesters. acs.org This was achieved using a cationic alkyl gallium catalyst, which proved to be highly effective. acs.org The resulting polymers' alternating structure was confirmed by NMR and IR spectroscopy. acs.org In another study, a cationic indium complex was used to first catalyze the formation of the spiro orthoester intermediate and then its subsequent double ring-opening polymerization at a higher temperature, yielding well-defined poly(ether-alt-ester)s with molecular weights up to 44 kDa.
The ability to achieve high molecular weights is crucial for obtaining robust mechanical properties in the resulting polymers, making them suitable for demanding applications. The precise control over the polymer architecture offered by this method opens up possibilities for creating a new generation of high-performance materials.
Development of Biodegradable Polymeric Systems
The ester linkages in the poly(ether-alt-ester)s derived from this compound are susceptible to hydrolysis, making these polymers biodegradable. nih.gov This property is of immense interest for biomedical applications, such as drug delivery systems, temporary implants, and tissue engineering scaffolds, as well as for environmentally friendly plastics. nih.gov
The degradation rate of these polymers can be tuned by several factors. The copolymer composition, specifically the ratio of ether to ester linkages, plays a significant role. Furthermore, the introduction of different comonomers can alter the hydrophilicity and crystallinity of the polymer, thereby influencing the rate of water uptake and subsequent hydrolysis. nih.gov For instance, the degradation of polyester (B1180765) urethanes has been shown to initiate at the ester groups in the soft segments. osti.gov
Enzymatic degradation is another important aspect, with studies showing that bacterial hydrolases can cleave the ester bonds in polyester-based polyurethanes. mdpi.com This suggests that polymers from this compound could also be susceptible to enzymatic degradation in biological environments. The ability to create biodegradable polymers with controllable degradation profiles makes this spiro orthoester a valuable building block for sustainable and biomedical materials.
Engineering of Functional Colloidal Nanodispersions
While direct research on functional colloidal nanodispersions from this compound is emerging, the principles of polymer chemistry allow for the logical extension of its use in this area. The synthesis of amphiphilic block copolymers, where one block is a poly(ether-alt-ester) derived from the spiro orthoester and the other is a hydrophilic polymer, could lead to the formation of self-assembled nanostructures, such as micelles or polymersomes, in aqueous media.
These colloidal nanodispersions can be engineered to encapsulate and deliver therapeutic agents, with the biodegradable poly(ether-alt-ester) core providing a controlled release mechanism. The functionality of these nanoparticles can be further enhanced by incorporating specific ligands or targeting moieties onto the polymer backbone or at the chain ends.
Applications in Advanced Manufacturing Technologies
The unique properties of polymers derived from this compound make them highly suitable for advanced manufacturing technologies, most notably stereolithographic 3D printing.
Stereolithography (SL) is a 3D printing process that utilizes photopolymerization to build objects layer by layer. A major challenge in SL is the shrinkage-induced stress that can compromise the accuracy and mechanical integrity of the printed parts. The use of spirocyclic monomers, such as this compound, as either the primary monomer or as an anti-shrinkage additive, is a promising solution. rsc.org
The cationic ring-opening photopolymerization of spiro orthoesters, often at elevated temperatures in a process known as Hot Lithography, enables the printing of pure aliphatic poly(ether-ester) networks. rsc.org This approach results in parts with high precision, excellent surface finish, and superior mechanical properties. The low shrinkage characteristics are critical for producing complex and detailed structures without warping or cracking. The combination of spiro orthoesters with other monomers, such as epoxides, in dual-curing systems further enhances the performance and processability of resins for 3D printing. photopolymer.it
Tailoring Polymer Properties through Monomer Design and Copolymerization
The versatility of this compound as a monomer allows for extensive tailoring of the final polymer's properties. This can be achieved through both the modification of the monomer itself and through copolymerization with other cyclic or vinyl monomers.
By introducing different functional groups onto the spiro orthoester backbone, properties such as hydrophilicity, reactivity for cross-linking, and biological activity can be precisely controlled. Copolymerization offers another powerful tool for tuning material characteristics. For example, copolymerizing the spiro orthoester with other lactones or epoxides can alter the thermal properties, mechanical strength, and degradation kinetics of the resulting poly(ether-alt-ester). researchgate.net The random or block incorporation of different monomer units allows for the creation of a wide spectrum of materials with properties fine-tuned for specific applications. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(ether-alt-ester) |
| Spiro orthoester |
| Spiroorthocarbonate |
| Oxetane |
| Vinylcyclopropane |
| Epoxide |
| Lactone |
| Poly(ether-ester) |
| Polyester |
| Polyether |
Future Perspectives and Research Challenges for 1,4,8 Trioxaspiro 4.6 Undecan 9 One Chemistry
Exploration of Novel Synthetic Pathways for Spiroketal Lactones
The development of efficient and stereocontrolled methods for synthesizing spiroketal lactones like 1,4,8-Trioxaspiro[4.6]undecan-9-one is a primary research focus. Current synthetic strategies often involve multi-step processes, and achieving high yields and specific stereoisomers can be challenging.
Future research will likely concentrate on the development of novel catalytic systems that can facilitate the direct and enantioselective formation of the spiroketal lactone core. One promising avenue is the use of metal-catalyzed kinetic spiroketalization reactions. For instance, Ti(Oi-Pr)4-mediated kinetic spirocyclization has been shown to enable the stereocontrolled synthesis of spiroketals with retention of configuration at the anomeric carbon. acs.org This approach contrasts with traditional methods that rely on thermodynamic control, offering a new level of precision in synthesizing specific stereoisomers. acs.org
Furthermore, the exploration of bio-based feedstocks for the synthesis of spiroketal lactones is a critical area of research. The conversion of naturally occurring terpenes, such as β-pinene, into substituted ε-caprolactones has been demonstrated, highlighting the potential for creating renewable monomers. rsc.org Similar strategies could be adapted to produce precursors for this compound, thereby reducing the reliance on petrochemical sources.
Table 1: Comparison of Synthetic Approaches for Spiroketals
| Synthetic Method | Key Features | Advantages | Challenges |
| Thermodynamic Control | Relies on the most stable product isomer being formed under equilibrium conditions. | Simpler reaction conditions. | Limited to the thermodynamically favored isomer; may not allow access to other stereoisomers. |
| Kinetic Control | The product distribution is determined by the relative rates of competing pathways. | Allows for the synthesis of less stable isomers. | Requires precise control of reaction conditions and often specialized catalysts. |
| Metal-Mediated Spiroketalization | Utilizes metal complexes to direct the stereochemical outcome of the cyclization. | High stereoselectivity and control over the anomeric carbon configuration. acs.org | Catalyst cost and sensitivity can be a concern. |
| Bio-based Synthesis | Employs renewable starting materials derived from biomass. | Sustainable and can lead to novel structures. | Often requires multi-step conversions and optimization of enzymatic or chemical processes. rsc.org |
Advancements in Precision Polymerization Control and Sequence Regulation
The polymerization of this compound and related spiroketal lactones opens the door to novel polyesters with unique properties. However, achieving precise control over the polymer architecture, including molecular weight, dispersity, and monomer sequence, remains a significant challenge.
Living/controlled polymerization techniques are at the forefront of addressing this challenge. Ring-opening polymerization (ROP) is a key method for polymerizing lactones, and the development of highly efficient and selective catalysts is crucial. Aluminum-based catalysts, for example, have shown promise in the living ROP of lactones like ε-caprolactone and δ-valerolactone, yielding polyesters with high molecular weights and narrow molecular weight distributions. rsc.org The sidearm of these catalysts plays a critical role in their reactivity and ability to suppress side reactions like transesterification, which is essential for creating well-defined block copolymers. rsc.org
Furthermore, controlled radical polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer powerful tools for creating well-defined polymers with complex architectures. researchgate.net While not directly applied to the ring-opening of lactones, these methods can be used to polymerize other functional monomers that could be incorporated into copolymers with spiroketal lactones, leading to materials with tailored functionalities.
The ultimate goal is to achieve sequence regulation, allowing for the precise placement of different monomer units along the polymer chain. This level of control would enable the creation of materials with highly specific properties, mimicking the complexity and function of natural biopolymers. rsc.org
Development of Sustainable Polymerization Methodologies
The push towards a green and circular economy necessitates the development of sustainable polymerization processes for monomers like this compound. This involves utilizing renewable resources, employing environmentally benign catalysts, and designing polymers for recyclability.
A key strategy is the ring-opening polymerization of lactones derived from renewable sources. rsc.orgrsc.org This approach, coupled with the use of organocatalysts, can lead to atom-economic and solvent-free polymerization processes. rsc.org The development of polymers with closed-loop life cycles, where they can be selectively depolymerized back to their constituent monomers, is a major goal in addressing plastic waste. acs.org Aliphatic polyesters derived from the ROP of moderately strained lactones show great potential in this regard. acs.org
Future research will focus on designing catalysts that are not only efficient but also derived from abundant and non-toxic metals or are entirely metal-free. Furthermore, exploring polymerization in bulk or in green solvents will be crucial to minimize the environmental impact of the production process.
Design of Next-Generation Functional Polymers with Enhanced Performance
The incorporation of the spiroketal lactone moiety into polymers offers the potential to create materials with novel and enhanced properties. The rigid and unique three-dimensional structure of the spiroketal unit can influence the thermal, mechanical, and degradation characteristics of the resulting polymer.
Copolymerization is a powerful tool for tuning the properties of polyesters. For instance, copolymerizing lactones with other cyclic esters can alter properties such as the rate of degradation and gas permeability. rsc.org The copolymerization of lactide with ε-caprolactone, for example, results in a material with improved mechanical properties and faster biodegradation compared to polylactide alone. rsc.org Similar strategies can be employed with this compound to create a new generation of functional polymers.
Introducing functional groups into the polymer structure is another key area of research. This can be achieved by using functionalized initiators or by copolymerizing with monomers that carry specific functionalities. Polymers containing reactive groups like azlactones, for example, can be readily modified with various nucleophiles, enabling the creation of materials for applications such as bioconjugation and drug delivery. researchgate.net
Table 2: Potential Functional Properties of Polymers Derived from this compound
| Property | Potential Advantage of Spiroketal Moiety | Research Direction |
| Thermal Stability | The rigid spiroketal structure may enhance the glass transition temperature and thermal degradation temperature. | Investigating the thermal properties of homopolymers and copolymers of this compound. |
| Mechanical Strength | The spiroketal unit could act as a reinforcing element within the polymer chain, improving tensile strength and modulus. | Correlating polymer architecture with mechanical performance through detailed characterization. |
| Biodegradability | The ester linkages are susceptible to hydrolysis, and the spiroketal structure may influence the degradation rate. | Studying the degradation profiles under various conditions to understand the role of the spiroketal unit. |
| Drug Delivery | The polymer backbone could be designed to encapsulate and release therapeutic agents in a controlled manner. | Synthesizing functionalized copolymers capable of interacting with and releasing drug molecules. |
Synergistic Integration of Computational and Experimental Approaches
The complexity of polymerization processes and the vast design space for new polymers make a purely experimental approach time-consuming and expensive. The synergistic integration of computational modeling and experimental work is therefore essential for accelerating the development of new materials based on this compound.
Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction mechanisms, catalyst activity, and the factors governing stereoselectivity. uci.eduacs.org For example, computational studies can be used to design and screen potential catalysts before they are synthesized and tested in the lab, saving significant time and resources. acs.org This computation-guided approach has been successfully used to develop highly selective catalysts for the copolymerization of epoxides and CO2. acs.org
Molecular dynamics simulations can be employed to predict the physical properties of polymers, such as their glass transition temperature, mechanical properties, and compatibility with other materials. youtube.com This allows for the in-silico design of polymers with desired performance characteristics.
The future of polymer chemistry will see an increasing convergence of computational and experimental methods. rsc.org This synergy will enable a more rational and efficient design of novel polymers, moving from a trial-and-error approach to a predictive and design-oriented paradigm. This integrated strategy will be crucial for unlocking the full potential of unique monomers like this compound and for addressing the grand challenges in materials science.
Q & A
Basic: What are the established synthetic routes for TOSUO, and what experimental conditions are critical for high yield?
TOSUO is synthesized via Baeyer-Villiger oxidation of cyclic ketones. A typical protocol involves dissolving a precursor (e.g., C₈H₁₂O₃) in dichloromethane, reacting with meta-chloroperbenzoic acid (m-CPBA) at 0°C for 1 hour, followed by reflux at 40°C for 16 hours. Recrystallization yields pure TOSUO . For polymerization, ring-opening polymerization (ROP) initiated by aluminum isopropoxide (Al(OiPr)₃) is employed, requiring anhydrous conditions and precise monomer-to-initiator ratios to control molecular weight .
Basic: How is TOSUO characterized structurally and quantitatively post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms spirocyclic structure and monitors deprotection of acetal groups to ketones .
- Gel Permeation Chromatography (GPC) : Determines molecular weight (Mn) and dispersity (Đ) of TOSUO-based polymers, calibrated against polystyrene standards .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretching vibrations (~1,710 cm⁻¹) post-deprotection .
Advanced: How can molecular weight and dispersity be controlled during TOSUO copolymerization with ε-caprolactone (ε-CL)?
Molecular weight is dictated by the monomer-to-initiator molar ratio . For example, Al(OiPr)₃-initiated ROP of TOSUO and ε-CL produces copolymers with Mn up to 10⁴ g/mol. Dispersity (Đ < 1.3) is maintained via living polymerization kinetics, avoiding chain-transfer reactions . Adjusting feed ratios (e.g., 90 mol% TOSUO) enables precise control over composition .
Advanced: What challenges arise in achieving random vs. block copolymer architectures with TOSUO?
Random copolymers form due to comparable reactivity ratios (rₑ-CL ≈ 0.8, rTOSUO ≈ 1.2), calculated from sequence length analysis via ¹³C-NMR. Block copolymers require sequential monomer addition, but TOSUO’s spirocyclic strain enhances its reactivity, complicating block purity. Kinetic studies show ε-CL incorporation is slower, necessitating temperature modulation (e.g., 120°C) for balanced reactivity .
Advanced: What post-polymerization modifications are feasible for TOSUO-derived polyesters, and how do they impact functionality?
- Deprotection : Triphenylcarbenium tetrafluoroborate quantitatively cleaves acetal groups to ketones, enabling pendant functionalization .
- Reduction : Ketones are reduced to hydroxyls using NaBH₄, introducing sites for grafting (e.g., PEGylation via ketoxime ether linkages) .
- Crosslinking : Acrylates or methacrylates can be conjugated to hydroxyls for hydrogel formation .
Advanced: How do reactivity ratios influence copolymer composition and application in drug delivery?
Reactivity ratios (rₑ-CL and rTOSUO) determine sequence distribution. Near-unity ratios (e.g., rₑ-CL = 0.8, rTOSUO = 1.2) favor random copolymers, enhancing biodegradability and drug encapsulation efficiency. Block architectures (e.g., PCT-PEG-PCT triblocks) improve micelle stability for controlled release .
Basic: What catalysts are effective for TOSUO polymerization, and what are their limitations?
- Aluminum isopropoxide : Enables living ROP with high Mn control but requires strict anhydrous conditions .
- Stannous octoate (Sn(Oct)₂) : Used for PEG-initiated copolymerization but may broaden dispersity (Đ > 1.5) due to transesterification .
Advanced: How can TOSUO-based polyesters serve as macroinitiators for advanced architectures?
Deprotected TOSUO chains with hydroxyl termini initiate ROP of secondary monomers (e.g., lactides), forming comb/graft copolymers . For example, PCL-graft-PEG structures enhance hydrophilicity for biomedical applications .
Advanced: What analytical methods resolve contradictions in reported reactivity ratios or copolymer properties?
- Matrix-Assisted Laser Desorption/Ionization (MALDI) : Resolves end-group fidelity to confirm living vs. terminated chains.
- Differential Scanning Calorimetry (DSC) : Detects Tg shifts (~-60°C to +40°C) to validate copolymer randomness vs. blockiness .
Basic: What safety protocols are critical when handling TOSUO and its derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
